molecular formula C14H17N3O3 B1240555 1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole

1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole

Cat. No. B1240555
M. Wt: 275.3 g/mol
InChI Key: RGVUIROFBRJIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole is a member of methoxybenzenes.

Scientific Research Applications

  • Supramolecular-Tilt Structures : Research by Tejedor et al. (2013) explored the absolute structures of achiral compounds, including 3,5-dimethyl-4-nitropyrazole. They used X-ray diffraction and vibrational circular dichroism (VCD) spectra to determine these structures, confirming the method's consistency (Tejedor et al., 2013).

  • Synthesis and Properties : Bozhenkov et al. (2006) focused on synthesizing substituted 5-chloro-4-nitropyrazoles, including the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with other compounds. This study provides insight into the chemical properties and potential applications of such compounds in different fields (Bozhenkov et al., 2006).

  • Thermochemical and Energy Characteristics : Zyuzin et al. (2019) measured the standard enthalpies of formation of various compounds, including derivatives of nitropyrazole. They explored the energy characteristics relevant to gasifying components of solid composite propellants, highlighting the material's potential use in propellant formulations (Zyuzin et al., 2019).

  • Thermal Decomposition Study : Zakharov et al. (2019) investigated the thermal decomposition of high-energy N-[2,2-bis(methoxy-NNO-azoxy)ethyl]-4-nitropyrazole. The study focused on understanding the thermal stability of the compound, which is vital for applications involving high-temperature processes (Zakharov et al., 2019).

  • Electrophilic Substitution Study : Katritzky et al. (1975) examined the kinetics of nitration of pyrazoles, including dimethyl and nitrophenyl derivatives. Understanding the reactivity of these compounds is essential for their application in organic synthesis and other chemical processes (Katritzky et al., 1975).

properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.3 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole

InChI

InChI=1S/C14H17N3O3/c1-10-14(17(18)19)11(2)16(15-10)9-8-12-4-6-13(20-3)7-5-12/h4-7H,8-9H2,1-3H3

InChI Key

RGVUIROFBRJIRY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC2=CC=C(C=C2)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CCC2=CC=C(C=C2)OC)C)[N+](=O)[O-]

solubility

30.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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